Baccharanoid B1
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Overview
Description
Baccharanoid B1 is a chemical compound with the molecular formula C29H40O10 and a molecular weight of 548.6219 g/mol It is known for its complex structure, which includes multiple stereocenters and a variety of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Baccharanoid B1 involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically begins with the preparation of key intermediates, which are then subjected to a series of reactions, including cyclization, oxidation, and esterification .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic chemistry and process optimization may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions
Baccharanoid B1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Baccharanoid B1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of Baccharanoid B1 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Baccharanoid B1 can be compared with other similar compounds, such as:
Baccharanoid B2: Similar in structure but with slight variations in functional groups.
Verrucarin A: Shares some structural features but differs in its biological activity and applications.
Baccharol: Another related compound with distinct chemical properties and uses
Conclusion
This compound is a fascinating compound with a complex structure and a wide range of potential applications. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study in various scientific fields. Continued research on this compound and its analogs may lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
71695-69-7 |
---|---|
Molecular Formula |
C29H40O10 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(1R,3R,6R,8R,13S,14R,17R,18E,20Z,24R,25S,26S)-6,14-dihydroxy-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione |
InChI |
InChI=1S/C29H40O10/c1-16-9-23-28(12-19(16)31)14-36-26(34)10-17(2)20(32)13-35-21(18(3)30)7-5-6-8-25(33)39-22-11-24(38-23)29(15-37-29)27(22,28)4/h5-9,17-24,30-32H,10-15H2,1-4H3/b7-5+,8-6-/t17-,18+,19+,20-,21+,22+,23+,24+,27+,28+,29-/m0/s1 |
InChI Key |
PYYBXMVTBWYBDY-WDDWFXKOSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)OC[C@]23C[C@H](C(=C[C@H]2O[C@@H]4C[C@H]([C@]3([C@]45CO5)C)OC(=O)/C=C\C=C\[C@@H](OC[C@@H]1O)[C@@H](C)O)C)O |
Canonical SMILES |
CC1CC(=O)OCC23CC(C(=CC2OC4CC(C3(C45CO5)C)OC(=O)C=CC=CC(OCC1O)C(C)O)C)O |
Origin of Product |
United States |
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